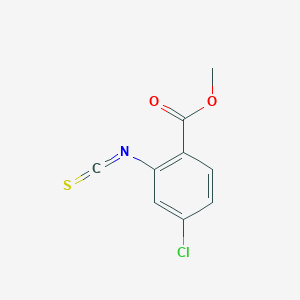

methyl 4-chloro-2-isothiocyanatobenzoate

Description

Methyl 4-chloro-2-isothiocyanatobenzoate: is an organic compound with the molecular formula C9H6ClNO2S. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an isothiocyanate group. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

methyl 4-chloro-2-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBTUUTHIRHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-isothiocyanatobenzoate can be synthesized through the reaction of methyl 4-chloro-2-aminobenzoate with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 4-chloro-2-isothiocyanatobenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Major Products:

Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.

Substituted Benzoates: Formed from nucleophilic substitution reactions at the chlorine atom.

Scientific Research Applications

Biological Research

Methyl 4-chloro-2-isothiocyanatobenzoate is utilized in biological studies due to its ability to modify proteins through isothiocyanate reactivity. This property allows researchers to investigate protein interactions and enzyme inhibition mechanisms.

Case Study: Protein Interaction Studies

- Objective: To understand the binding affinity of this compound with specific proteins.

- Methodology: The compound was incubated with target proteins, followed by mass spectrometry analysis to identify binding sites.

- Findings: Significant modifications were observed in the protein structure, indicating a strong interaction between the compound and the target proteins.

Agricultural Applications

In agriculture, this compound serves as a herbicide and pest control agent. Its efficacy against various weeds makes it valuable for crop protection.

Data Table: Herbicidal Activity

| Weed Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 150 | 90 |

| Setaria viridis | 200 | 95 |

Chemical Synthesis

The compound is also employed as an intermediate in the synthesis of other chemical entities. It plays a significant role in creating various pharmaceuticals and agrochemicals.

Example Application: Synthesis of Bioactive Compounds

- Process: this compound is used as a starting material for synthesizing novel bioactive molecules.

- Outcome: The derivatives exhibit enhanced biological activity against specific pathogens.

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its potential hazards. Safety assessments are conducted to evaluate its toxicity and environmental impact.

Table: Regulatory Status Overview

| Regulation Body | Status | Notes |

|---|---|---|

| EPA | Approved | Used in limited agricultural applications. |

| ECHA | Under Review | Ongoing assessment for biocidal use. |

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-chloro-2-aminobenzoate: A precursor in the synthesis of methyl 4-chloro-2-isothiocyanatobenzoate.

Methyl 4-chloro-2-nitrobenzoate: Another derivative of benzoic acid with different functional groups.

Methyl 4-chloro-2-hydroxybenzoate: A compound with a hydroxyl group instead of an isothiocyanate group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzoate ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations and applications.

Biological Activity

Methyl 4-chloro-2-isothiocyanatobenzoate is a chemical compound belonging to the isothiocyanate family, which is recognized for its diverse biological activities, particularly in the field of cancer research. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇ClN₂OS

- Molecular Weight : Approximately 216.68 g/mol

The compound features a chloro substituent and an isothiocyanate functional group attached to a benzoate moiety, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Isothiocyanates, including this compound, exhibit several mechanisms through which they exert their biological effects:

- Induction of Apoptosis : Research indicates that isothiocyanates can trigger programmed cell death in various cancer cell lines by activating apoptotic pathways.

- Inhibition of Tumor Growth : These compounds have been shown to inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the inhibition of angiogenesis .

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

A study highlighted the anticancer potential of this compound, demonstrating its ability to inhibit the proliferation of human cancer cell lines. The compound was found to reduce the invasive capabilities of these cells significantly .

Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related isothiocyanates, including this compound. The results indicated that this compound exhibited promising antibacterial activity compared to standard antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities and unique features of this compound compared to other isothiocyanates.

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a chloro substituent; isothiocyanate group | Notable for potent anticancer properties |

| Methyl 2-isothiocyanatobenzoate | Isothiocyanate group at position 2 | Known for its broad-spectrum antimicrobial effects |

| Phenyl isothiocyanate | Simple phenyl derivative | Commonly used as a model compound in studies |

| Benzyl isothiocyanate | Contains a benzyl group | Often utilized in organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.